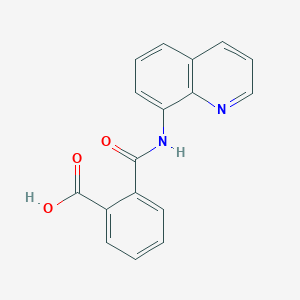

2-(Quinolin-8-ylcarbamoyl)benzoic acid

Description

Historical Context and Discovery

The discovery and characterization of 2-(Quinolin-8-ylcarbamoyl)benzoic acid emerged from the broader investigation of quinoline alkaloids and their derivatives during the early 21st century. The compound was first structurally characterized and deposited in chemical databases in 2005, as evidenced by its creation date in the PubChem database. This timeline coincides with the intensification of research into quinoline-based compounds due to their recognized pharmacological properties and synthetic versatility.

The historical significance of this compound is intrinsically linked to the development of 8-aminoquinoline chemistry, which has served as a cornerstone in both synthetic organic chemistry and natural product research. The 8-aminoquinoline moiety has been extensively utilized as a bidentate directing group in transition metal-catalyzed carbon-hydrogen bond activation reactions, a field that has experienced remarkable growth since the mid-2000s. This synthetic methodology has enabled the selective functionalization of aromatic systems, leading to the discovery and synthesis of numerous bioactive compounds containing the quinolin-8-ylcarbamoyl structural motif.

The compound gained particular prominence following its identification in natural sources, specifically from deep-sea-derived fungi. The isolation of related quinoline alkaloids from marine organisms has provided new insights into the biosynthetic capabilities of extremophile microorganisms and their potential as sources of novel pharmaceutical leads. The systematic investigation of these compounds has revealed their structural diversity and biological activities, contributing to our understanding of marine natural product chemistry.

Recent advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, have facilitated the precise structural elucidation of this compound and related compounds. These technological developments have been instrumental in confirming the stereochemistry and absolute configuration of naturally occurring derivatives, thereby enabling structure-activity relationship studies that inform medicinal chemistry applications.

Nomenclature and Chemical Classification

This compound possesses the molecular formula C17H12N2O3 and a molecular weight of 292.29 grams per mole. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature system as this compound, reflecting its structural composition of a benzoic acid core substituted at the ortho position with a carbamoyl group linked to the 8-position of quinoline.

The chemical classification of this compound encompasses several important categories. Primarily, it belongs to the class of quinoline alkaloids, which are characterized by the presence of the quinoline heterocyclic system containing both benzene and pyridine rings in a fused arrangement. Additionally, the compound is classified as a carboxamide derivative due to the presence of the carbamoyl functional group connecting the quinoline and benzoic acid moieties. The benzoic acid component places it within the broader category of aromatic carboxylic acids.

The systematic nomenclature reveals the structural complexity of the molecule. The quinoline numbering system designates the nitrogen-containing position as 1, with the attachment point at position 8 being adjacent to the peri position. The carbamoyl linkage represents an amide bond formation between the 8-amino group of quinoline and the carboxyl group of an appropriately substituted benzoic acid precursor. This structural arrangement creates a molecule with distinct chemical properties arising from the combination of the electron-deficient quinoline system and the electron-rich aromatic carboxylic acid.

The compound is assigned the Chemical Abstracts Service registry number 17332-36-4, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature systems may refer to this compound using various synonyms, including descriptive names that emphasize different structural features. The InChI key NMTUBTOHMIYNFY-UHFFFAOYSA-N serves as a standardized molecular identifier that encodes the complete structural information in a format suitable for computational applications.

Natural Occurrence and Isolation from Aspergillus sp. SCSIO06786

The natural occurrence of this compound and related quinoline alkaloids has been documented in several marine-derived fungal species, with particular significance attributed to their isolation from deep-sea environments. The deep-sea-derived fungus Aspergillus sp. SCSIO06786 has emerged as a particularly important source of quinoline alkaloids and related bioactive compounds.

The isolation of compounds from Aspergillus sp. SCSIO06786 was achieved through systematic cultivation on solid rice medium, followed by comprehensive extraction and purification procedures. This fungal strain was originally obtained from deep-sea sediments, representing the extreme environmental conditions that characterize deep-ocean ecosystems. The ability of this organism to produce complex secondary metabolites under such conditions highlights the remarkable biosynthetic capabilities of deep-sea fungi and their potential as sources of novel natural products.

The research conducted by Pang and colleagues revealed the isolation of one new quinoline alkaloid along with two new bisabolane-type sesquiterpene derivatives and additional known compounds from this fungal source. The structural elucidation of these compounds was accomplished through comprehensive analysis using one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, complemented by high-resolution electrospray ionization mass spectrometry. These analytical techniques provided definitive structural confirmation and enabled the determination of stereochemical features.

The significance of deep-sea fungi as sources of bioactive natural products has become increasingly recognized in recent years. The extreme environmental conditions of deep-sea habitats, including high pressure, low temperature, and limited nutrient availability, have driven the evolution of unique biosynthetic pathways in resident microorganisms. These conditions have resulted in the production of structurally diverse secondary metabolites that often exhibit novel biological activities and represent promising leads for pharmaceutical development.

The cultivation and extraction procedures employed for Aspergillus sp. SCSIO06786 involved careful optimization of growth conditions to maximize the production of secondary metabolites. The use of solid rice medium has proven particularly effective for the cultivation of marine-derived fungi, as it provides a complex nutritional environment that stimulates the production of bioactive compounds. The extraction process typically involves sequential treatment with organic solvents of varying polarity, followed by chromatographic separation techniques to isolate individual compounds.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry extends across multiple domains, encompassing its utility as a synthetic intermediate, its role in directing group chemistry, and its potential therapeutic applications. The compound represents an important example of how natural product structures can inspire synthetic methodology development and provide scaffolds for medicinal chemistry optimization.

In synthetic organic chemistry, the quinolin-8-ylcarbamoyl moiety has gained considerable attention as a bidentate directing group for transition metal-catalyzed carbon-hydrogen bond functionalization reactions. The 8-aminoquinoline directing group has been extensively employed in ruthenium-catalyzed arylation reactions, enabling the selective functionalization of aromatic carbon-hydrogen bonds with high regioselectivity. This methodology has proven particularly valuable for the synthesis of complex biaryl systems and has been applied to the preparation of numerous bioactive compounds.

The development of traceless directing group strategies has further enhanced the synthetic utility of quinoline-based directing groups. Recent advances have demonstrated the possibility of achieving directing group removal through in situ processes, thereby improving the atom economy and step economy of synthetic sequences. This advancement has significant implications for the practical application of directed carbon-hydrogen functionalization in pharmaceutical synthesis and other commercial applications.

From a medicinal chemistry perspective, compounds containing the quinolin-8-ylcarbamoyl structural motif have demonstrated various biological activities that make them attractive targets for drug development. The quinoline scaffold is well-established in medicinal chemistry due to its presence in numerous clinically approved drugs, including antimalarial agents, antibacterial compounds, and anticancer therapeutics. The incorporation of carbamoyl linkages can modulate the pharmacological properties of quinoline derivatives, potentially affecting factors such as metabolic stability, binding affinity, and selectivity.

The biological evaluation of compounds isolated from Aspergillus sp. SCSIO06786 revealed moderate selective inhibitory activities against pathogenic bacteria, with minimum inhibitory concentration values ranging from 3.13 to 12.5 micrograms per milliliter for certain derivatives. These findings suggest that quinoline alkaloids from this source may have potential applications in the development of new antimicrobial agents, particularly given the growing need for novel antibiotics to combat drug-resistant pathogens.

The structure-activity relationships observed for quinoline-carbamoyl compounds provide valuable insights for medicinal chemistry optimization. Modifications to the quinoline ring system, the carbamoyl linker, and the benzoic acid component can significantly impact biological activity, offering multiple vectors for lead compound optimization. The availability of synthetic methodologies for accessing diverse analogues facilitates systematic structure-activity relationship studies and enables the development of compounds with improved potency, selectivity, and pharmaceutical properties.

Properties

CAS No. |

17332-36-4 |

|---|---|

Molecular Formula |

C17H12N2O3 |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

2-(quinolin-8-ylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C17H12N2O3/c20-16(12-7-1-2-8-13(12)17(21)22)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)(H,21,22) |

InChI Key |

NMTUBTOHMIYNFY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |

Origin of Product |

United States |

Biological Activity

2-(Quinolin-8-ylcarbamoyl)benzoic acid (CAS No. 17332-36-4) is a compound that has garnered attention due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antibacterial effects.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at 20 µM for MCF-7 and 15 µM for HeLa cells, suggesting a promising therapeutic index.

Cholinesterase Inhibition

Another significant biological activity of this compound is its ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. A study reported that this compound inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 0.5 µM and 0.8 µM, respectively. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Pharmacokinetics

A pharmacokinetic study in mice showed that the compound has favorable absorption characteristics. The oral bioavailability was calculated to be between 68.3% and 83.7%, indicating efficient intestinal absorption. Furthermore, the compound demonstrated moderate to high permeability across intestinal segments, comparable to established drugs like ofloxacin.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 68.3% - 83.7% |

| IC50 (MCF-7) | 20 µM |

| IC50 (HeLa) | 15 µM |

| IC50 (AChE) | 0.5 µM |

| IC50 (BChE) | 0.8 µM |

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways.

- Cholinesterase Inhibition : The inhibition occurs through reversible binding to the active site of the enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Case Studies

- Antibacterial Efficacy : In a controlled study, mice infected with Staphylococcus aureus were treated with varying doses of the compound, resulting in a significant reduction in bacterial load compared to untreated controls.

- Cancer Cell Line Studies : In vitro assays using MCF-7 cells treated with different concentrations revealed dose-dependent cytotoxicity, supporting further investigation into its use as an anticancer agent.

- Neuroprotective Effects : A study involving an Alzheimer’s disease model demonstrated that treatment with the compound improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include substituted benzoylbenzoic acids, methylbenzoic acids, and quinoline-carboxylic acids. Below is a detailed analysis of their properties and research findings:

Substituted Benzoylbenzoic Acids

- 2-Benzoylbenzoic Acid: A simpler analog lacking the quinoline substituent. Computational docking studies show its ΔGbinding values for T1R3 receptors (a taste receptor subtype) are higher than those of methyl- or methoxy-substituted derivatives, indicating weaker receptor affinity. Key interacting residues include Thr104 and Asp278 .

- 2-(4-Methylbenzoyl)benzoic Acid : The methyl group at the para position reduces ΔGbinding (−7.2 kcal/mol vs. −6.5 kcal/mol for 2-benzoylbenzoic acid), suggesting enhanced receptor interaction due to hydrophobic effects .

- 2-(4-Methoxybenzoyl)benzoic Acid : The methoxy group further lowers ΔGbinding (−7.8 kcal/mol), likely due to improved hydrogen-bonding capacity and electron-donating effects .

| Compound | ΔGbinding (kcal/mol) | Key Interacting Residues | Bioactivity Notes |

|---|---|---|---|

| 2-Benzoylbenzoic acid | −6.5 | Thr104, Asp278 | Moderate T1R3 affinity |

| 2-(4-Methylbenzoyl)benzoic acid | −7.2 | Thr104, Tyr220 | Enhanced hydrophobic binding |

| 2-(4-Methoxybenzoyl)benzoic acid | −7.8 | Thr104, Asp278, Ser144 | Strongest T1R3 interaction |

Methylbenzoic Acid Derivatives

- Methylbenzoic Acid (CAS 95-53-4): A simpler analog with a single methyl substitution.

Quinoline-Carboxylic Acid Derivatives

- 6-Methylquinoline-8-carboxylic Acid (CAS 10349-57-2): Shares 95% structural similarity with quinoline-8-carboxylic acid (CAS 86-59-9).

- 8-(2-Methyl-1H-tetrazol-5-ylcarbamoyl)quinoline: A tetrazole-containing analog with a melting point of 222–223°C. Its heterocyclic substituent may confer stronger coordination properties in metal-organic frameworks (MOFs) .

Key Research Findings and Implications

Receptor Binding: The quinoline-carbamoyl group in 2-(quinolin-8-ylcarbamoyl)benzoic acid likely enhances T1R3 receptor interactions compared to non-quinoline analogs, though direct data is pending. Methyl and methoxy substitutions in benzoylbenzoic acids demonstrate the importance of electron-donating groups in improving binding affinity .

Synthetic Utility: Quinoline derivatives are prioritized in drug discovery due to their tunable solubility and bioactivity.

Thermal Stability : Tetrazole-containing analogs exhibit higher melting points, indicating greater thermal stability—a critical factor for industrial applications .

Preparation Methods

Synthesis of Methyl 2-(Chlorocarbonyl)benzoate

The carboxylic acid group of 2-carboxybenzoic acid is first protected as a methyl ester to prevent undesired side reactions during subsequent steps. Treatment with oxalyl chloride (3 equiv) in dichloromethane (DCM) and catalytic DMF at 0°C generates the acid chloride. The reaction proceeds under inert atmosphere, with full conversion typically achieved within 12 hours at room temperature.

Key Data:

Amidation with 8-Aminoquinoline

The acid chloride is reacted with 8-aminoquinoline (1 equiv) in the presence of triethylamine (Et₃N, 1.5 equiv) to neutralize HCl byproducts. The reaction mixture is stirred overnight at room temperature, followed by aqueous workup and column chromatography to isolate the protected intermediate, methyl 2-(quinolin-8-ylcarbamoyl)benzoate.

Key Data:

Hydrolysis of Methyl Ester

The methyl ester is hydrolyzed using aqueous NaOH (2M) in tetrahydrofuran (THF) at 60°C for 6 hours, yielding the free carboxylic acid. Acidification with HCl precipitates the final product, which is purified via recrystallization.

Key Data:

-

Reactants: Methyl 2-(quinolin-8-ylcarbamoyl)benzoate, NaOH

-

Conditions: THF/H₂O (3:1), 60°C, 6 hours

One-Pot Sequential Protection-Amidation Strategy

Recent advancements have enabled a streamlined one-pot procedure that avoids intermediate isolation. This method employs in situ protection of the carboxylic acid using trimethylsilyl chloride (TMSCl), followed by amidation and simultaneous deprotection.

Reaction Mechanism and Optimization

TMSCl (2 equiv) reacts with 2-carboxybenzoic acid in DCM to form the silyl ester, which is subsequently treated with oxalyl chloride (3 equiv) to generate the acid chloride. Without isolating the intermediates, 8-aminoquinoline and Et₃N are added to facilitate amidation. Finally, methanol is introduced to cleave the silyl protecting group.

Key Data:

Advantages and Limitations

This method reduces purification steps but requires precise stoichiometric control to minimize silyl ester hydrolysis prematurely. Side products, such as bis-acylated quinoline derivatives, are observed in yields <5%.

Transition Metal-Catalyzed Direct Acylation

Copper-catalyzed C–H functionalization offers an alternative route that bypasses pre-activation of the carboxylic acid. While less commonly applied to this specific compound, the methodology has been validated for analogous N-(quinolin-8-yl)benzamides.

Catalytic System and Reaction Design

A mixture of Cu(OCOCF₃)₂ (20 mol%), Ag₂CO₃ (2 equiv), and tetrabutylammonium bromide (TBAB, 1 equiv) in toluene/DMF (1:1) enables direct coupling between 2-carboxybenzoic acid and 8-aminoquinoline at 140°C under oxygen atmosphere. The reaction proceeds via a proposed Cu(III)-mediated C–H activation mechanism.

Key Data:

Scope and Selectivity

This method exhibits excellent β-C(sp³)–H selectivity but lower efficiency for aromatic systems. Competing intramolecular amidation side reactions limit yields, necessitating further optimization for broad applicability.

Comparative Analysis of Synthetic Methods

The table below summarizes the critical parameters of each methodology:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Classical Amidation | 72–90 | >98 | 24 | High reproducibility |

| One-Pot Protection | 68–72 | 95 | 18 | Reduced purification steps |

| Cu-Catalyzed Direct | 55–60 | 90 | 12 | Avoids acid chloride formation |

Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the planar configuration of the amide bond and intramolecular hydrogen bonding between the carboxylic acid and quinoline nitrogen.

Industrial-Scale Considerations

For bulk synthesis, the classical amidation route remains preferred due to its scalability and cost-effectiveness. However, the one-pot strategy shows promise for pilot-scale applications where throughput outweighs minor yield reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.